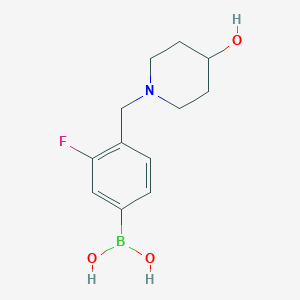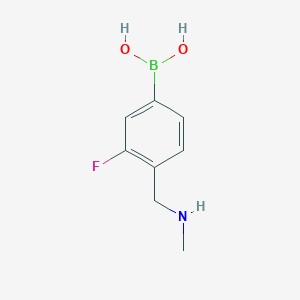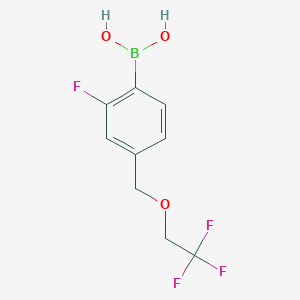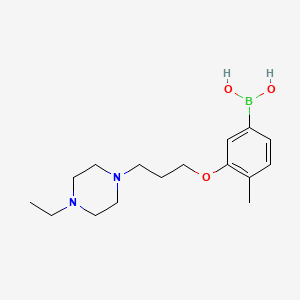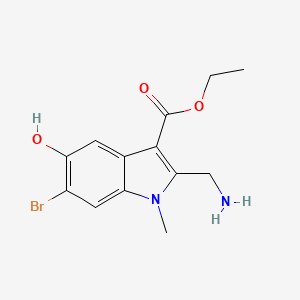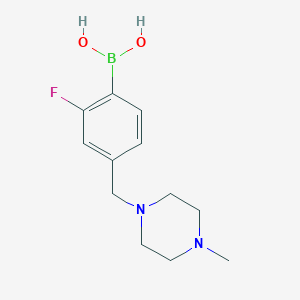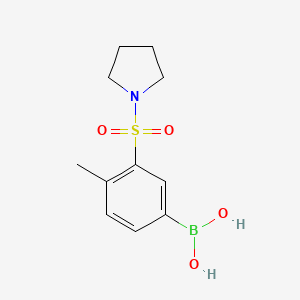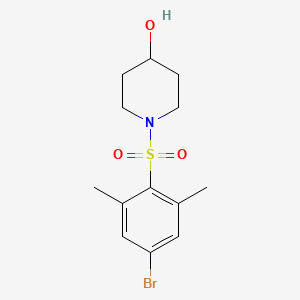
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
Vue d'ensemble
Description
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine (TBMEDA) is a bidentate organobromine ligand that is widely used in the synthesis of organometallic compounds due to its ability to bind to transition metals, such as palladium and platinum. TBMEDA has been used in a variety of applications, including catalysis, electrochemistry, and materials science.
Applications De Recherche Scientifique
1. DNA Binding and Cytotoxicity Studies
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine has been explored in the context of fluorescent mixed ligand copper(II) complexes. These complexes show significant DNA binding abilities and demonstrate potential as cytotoxic drugs against breast cancer cells, outperforming cisplatin in certain cases (Jaividhya et al., 2015).
2. CO2 Capture Technology
This compound has been studied for its potential in CO2 capture technologies. It has shown promising results in terms of equilibrium solubility, kinetics, and reaction rates for CO2 absorption, making it a potential candidate for environmental applications (Zheng et al., 2020).
3. Nitric Oxide Sensing
Copper(II) complexes involving this compound have been developed as sensors for nitric oxide. These complexes exhibit a change in fluorescence intensity upon exposure to NO, suggesting their utility in detecting this biologically and environmentally significant gas (Kumar et al., 2013).
4. Development of Novel Ionic Liquids
This diamine has been used in the synthesis of new ionic liquids, which are being explored for their potential in various chemical processes. These include acting as catalysts in multicomponent reactions, highlighting the versatility of this compound in chemical synthesis (Zare et al., 2017).
5. Corrosion Inhibition
Research has been conducted on the use of ionic liquid based gemini cationic surfactants derived from this diamine as corrosion inhibitors for carbon steel in acidic environments. This application could be significant in industrial processes where corrosion is a major concern (Tawfik, 2016).
Propriétés
IUPAC Name |
N-[2-bromo-4-(trifluoromethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF3N2/c1-17(2)6-5-16-10-4-3-8(7-9(10)12)11(13,14)15/h3-4,7,16H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVBJZPFQJJVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)
